molecular formula C19H13F2NO B6298147 N-(3-Phenylsalicylidene)-2,4-difluoroaniline CAS No. 1266486-75-2

N-(3-Phenylsalicylidene)-2,4-difluoroaniline

Cat. No.: B6298147
CAS No.: 1266486-75-2
M. Wt: 309.3 g/mol
InChI Key: XFTAPIKYCFBLMI-UHFFFAOYSA-N
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Description

N-(3-Phenylsalicylidene)-2,4-difluoroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylsalicylidene)-2,4-difluoroaniline typically involves the condensation reaction between 3-phenylsalicylaldehyde and 2,4-difluoroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-2,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction would produce the corresponding amine and aldehyde.

Scientific Research Applications

N-(3-Phenylsalicylidene)-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which N-(3-Phenylsalicylidene)-2,4-difluoroaniline exerts its effects is primarily through its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylsalicylidene)-4-tert-butylaniline
  • N-(3-Phenylsalicylidene)-2-chloroaniline
  • N-(3-Phenylsalicylidene)-4-methoxyaniline

Uniqueness

N-(3-Phenylsalicylidene)-2,4-difluoroaniline is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other similar Schiff bases.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)iminomethyl]-6-phenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NO/c20-15-9-10-18(17(21)11-15)22-12-14-7-4-8-16(19(14)23)13-5-2-1-3-6-13/h1-12,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAPIKYCFBLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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